7-Hydroxyflavanone

Descripción general

Descripción

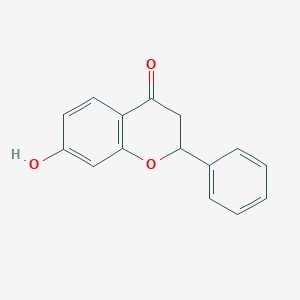

7-Hidroxi-2-fenilcromano-4-ona, también conocido como 7-hidroxi-flavanona, es un compuesto flavonoides con la fórmula molecular C15H12O3. Pertenece a la clase de heterociclos que contienen oxígeno y se caracteriza por un marco de cromano-4-ona. Este compuesto es significativo debido a su presencia en varios compuestos medicinales y sintéticos, exhibiendo una amplia gama de actividades biológicas y farmacéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 7-hidroxi-2-fenilcromano-4-ona típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye el uso de 2'-hidroxiacetofenona y benzaldehído en presencia de una base, seguido de la ciclización para formar la estructura de cromanona. Las condiciones de reacción a menudo implican calentamiento y el uso de catalizadores para facilitar el proceso de ciclización .

Métodos de producción industrial

La producción industrial de 7-hidroxi-2-fenilcromano-4-ona puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para mayores rendimientos y rentabilidad. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

7-Hidroxi-2-fenilcromano-4-ona sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas.

Reducción: El grupo carbonilo se puede reducir para formar alcoholes.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo se usan comúnmente.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Halogenos, agentes nitrantes y agentes sulfonantes se utilizan para reacciones de sustitución electrófila.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen quinonas, alcoholes y varios derivados sustituidos, dependiendo de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

7-Hydroxyflavanone exhibits several pharmacological properties, making it a compound of interest in medical and pharmaceutical research. Key properties include:

- Antioxidant Activity : This compound has been shown to scavenge free radicals, which can mitigate oxidative stress in cells. Studies indicate that it can protect against oxidative damage induced by various agents, such as doxorubicin, a chemotherapeutic drug known to cause cardiotoxicity .

- Antimicrobial Activity : Research demonstrates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy in inhibiting microbial growth positions it as a potential candidate for developing natural antimicrobial agents .

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory responses, which may have implications for treating chronic inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Cancer Treatment : Studies suggest that this compound may have anticancer properties. It has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer cells . This highlights its potential role as an adjunctive treatment in cancer therapy.

- Cardioprotection : Preliminary studies indicate that this compound may provide cardioprotective effects by reducing oxidative stress and improving mitochondrial function in cardiomyocytes exposed to doxorubicin. These findings suggest its utility in preventing chemotherapy-induced cardiomyopathy .

- Diabetes Management : The compound has shown hypoglycemic effects in some studies, suggesting its potential for managing blood glucose levels in diabetic patients. Its ability to enhance insulin sensitivity could be beneficial for diabetes therapy .

Case Studies and Research Findings

- Doxorubicin-Induced Cardiomyopathy :

- Antimicrobial Efficacy :

- Chronic Inflammation :

Mecanismo De Acción

El mecanismo de acción de 7-hidroxi-2-fenilcromano-4-ona implica su interacción con varios objetivos moleculares y vías. Ejerce sus efectos principalmente a través de:

Actividad antioxidante: Barrido de radicales libres y reducción del estrés oxidativo.

Actividad antiinflamatoria: Inhibición de la producción de citoquinas proinflamatorias.

Actividad antimicrobiana: Disrupción de las membranas celulares microbianas e inhibición de la actividad enzimática.

Comparación Con Compuestos Similares

Compuestos similares

- 7-Hidroxi-flavonona

- 7,8-Dihidroxi-flavonona

- 7-Hidroxi-4-metilcumarina

Singularidad

7-Hidroxi-2-fenilcromano-4-ona es único debido a su marco específico de cromano-4-ona, que imparte actividades biológicas distintas en comparación con otros compuestos similares. Su grupo hidroxilo en la posición 7 y el grupo fenilo en la posición 2 contribuyen a sus propiedades químicas y reactividad únicas .

Actividad Biológica

7-Hydroxyflavanone, a flavonoid compound, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activities of this compound, including its anticancer, antioxidant, and antimicrobial properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound (PubChem CID: 5281894) has the molecular formula . Its structure features a flavanone backbone with a hydroxyl group at the 7-position, which is crucial for its biological activity. The compound can be extracted from various plant sources, including Avicennia officinalis and Amycolatopsis species.

Anticancer Activity

Recent studies highlight the promising anticancer properties of this compound. For instance, an investigation isolated this compound from the leaves of Avicennia officinalis and evaluated its effects on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer) and MDA-MB231 (breast cancer).

- IC50 Values :

- HeLa:

- MDA-MB231:

These results indicate that this compound exhibits significant cytotoxic effects against these cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Antioxidant Properties

The antioxidant capacity of this compound has also been assessed through various assays. In one study, the compound demonstrated an IC50 value of at a standard concentration of 50 µg. This indicates a strong ability to scavenge free radicals, which is essential for protecting cells from oxidative stress .

Antimicrobial Activity

While flavonoids are often recognized for their antimicrobial properties, the antimicrobial efficacy of this compound appears limited. In studies evaluating its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, no significant antimicrobial effects were observed . However, it was noted that certain derivatives or metabolites may exhibit enhanced activity under specific conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Molecular Docking Studies : Computational analyses suggest that this compound binds effectively to anti-apoptotic proteins such as Bcl-2, with an estimated binding energy of -6.3 kcal/mol. This interaction may contribute to its anticancer effects by promoting apoptosis in cancer cells .

- Inflammatory Response Modulation : Studies indicate that this compound can regulate inflammatory cytokines and modulate signaling pathways such as MAPK/NF-κB in various models of injury and disease .

Case Study 1: Myocardial Ischemia/Reperfusion Injury

A study investigated the effects of this compound in a rat model of myocardial ischemia/reperfusion injury. Results showed that pretreatment with this compound significantly reduced myocardial injury markers and improved cardiac function by modulating inflammatory responses and oxidative stress markers .

Case Study 2: Antimicrobial Efficacy

In another study involving Amycolatopsis sp., researchers evaluated the potential biocontrol efficacy of metabolites including this compound against plant pathogens. The results indicated moderate inhibitory activity against certain pathogens but highlighted the need for further research to optimize its use in agricultural applications .

Summary Table of Biological Activities

| Activity Type | Effect | IC50 Values | Notes |

|---|---|---|---|

| Anticancer | Cytotoxic effects on HeLa and MDA-MB231 cells | HeLa: MDA-MB231: | Significant potential as an anticancer agent |

| Antioxidant | Free radical scavenging | Strong antioxidant capacity | |

| Antimicrobial | Limited effectiveness against bacterial strains | Not significant | No notable antimicrobial activity observed |

Propiedades

IUPAC Name |

7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAJPHCXKPCPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022430 | |

| Record name | 7-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-36-2 | |

| Record name | 7-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxyflavanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC64495H41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.